
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
説明
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound that is derived from 1,2,3,4-Tetrahydroquinoline . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid involves chemical reactions . The reaction mixture is stirred at 25-65 oC for 6-24 hours for the reaction of 1a-h, and at 25-100 oC for 2-24 hours for the reaction of 1i-p . After this, it is allowed to cool down to room temperature and concentrated under reduced pressure to give the crude product .Molecular Structure Analysis
The molecular formula of 1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is C17H15NO3 . The InChI code is 1S/C10H11NO2/c12-10 (13)8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2, (H,12,13) .Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . Exclusive formation of C (1)-alkynylated THIQs (endo products) was observed in good to excellent yields .Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is solid . It has a molecular weight of 177.2 . The storage temperature is room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Constrained Derivatives : N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, when reacted with acetic anhydride, forms an oxazolo[3,4-a]quinolin-3-one derivative. Further cyclopropanation of this derivative leads to the formation of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, indicating unique synthetic pathways and applications in the creation of new heterocyclic systems (Szakonyi et al., 2002).
Anticancer Properties : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potential anticancer agents due to their cytotoxic activities on various breast cancer cell lines. These derivatives are part of a larger family of alkaloids that have been extensively studied for their range of biological properties, including antitumor and antimicrobial activities (Redda et al., 2010).
Functionalization of Tetrahydroisoquinoline : A Ugi-type multicomponent reaction involving tetrahydroisoquinoline has been utilized for N and C1 functionalization, leading to the formation of 1,2-diacylated adducts. This strategy opens up new possibilities for molecular modifications and potential applications in medicinal chemistry (Ngouansavanh & Zhu, 2007).
Ecdysone Receptor Binding : A series of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their ability to cause expression of a reporter gene downstream of an ecdysone response element, indicating potential applications in gene expression control systems (Smith et al., 2003).
Biological Activities and Potential Therapeutic Applications
PPARγ Agonist for Diabetes Treatment : A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One specific compound demonstrated potent activity and reduced plasma glucose and triglyceride levels in animal models, indicating its potential as a diabetes treatment (Azukizawa et al., 2008).
Anticancer and Apoptogenic Effects : 1,8-Naphthalimide derivatives with non-protein amino acids have been synthesized and demonstrated cytotoxic effects against human tumor cell lines. Their cytotoxicity is mediated by induction of apoptosis and inhibition of NFκB-signaling pathways, suggesting potential applications in cancer therapy (Marinov et al., 2019).
Antibiotic Properties : A new natural product, helquinoline, a tetrahydroquinoline derivative isolated from Janibacter limosus, has shown high biological activity against bacteria and fungi. This indicates the potential of tetrahydroquinoline derivatives as a new class of antibiotics (Asolkar et al., 2004).
Safety and Hazards
特性
IUPAC Name |
1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-5-2-1-3-6-12)18-10-4-7-13-11-14(17(20)21)8-9-15(13)18/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBYTHQWPHPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



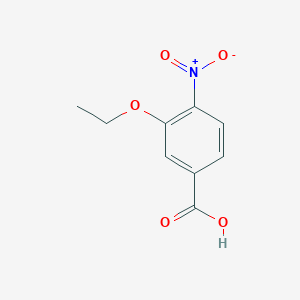
![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)


![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
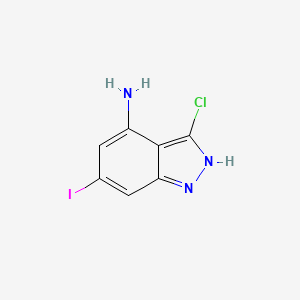

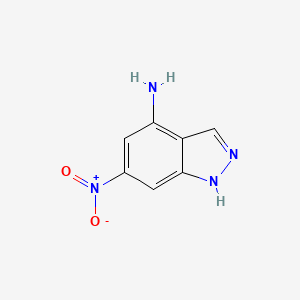
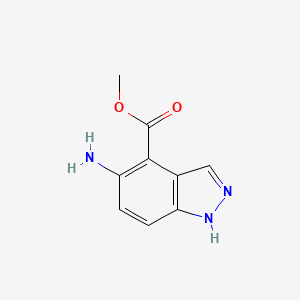
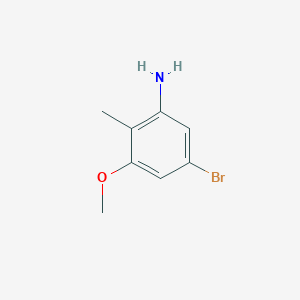

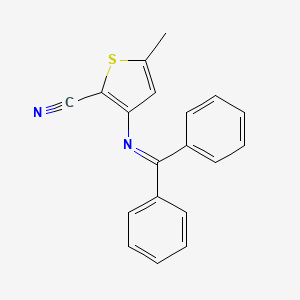
![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)